N-butylcyclopentanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

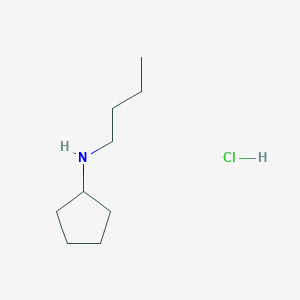

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-butylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIAXFNFHZJYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586400 | |

| Record name | N-Butylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049750-21-1 | |

| Record name | N-Butylcyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-butylcyclopentanamine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylcyclopentanamine hydrochloride is a secondary amine salt that serves as a versatile building block in organic synthesis. Its structure, featuring a flexible n-butyl group and a conformationally restricted cyclopentane ring, makes it a valuable synthon for the development of novel chemical entities with potential applications in medicinal chemistry and agrochemical research.[1] The hydrochloride salt form enhances the compound's stability and solubility in various solvents, facilitating its use in a range of chemical reactions.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1049750-21-1 | [1] |

| Molecular Formula | C₉H₂₀ClN | [2] |

| Molecular Weight | 177.71 g/mol | [1] |

| Physical State | Solid | [3] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | The hydrochloride form suggests enhanced solubility in polar solvents.[1] | N/A |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Shifts |

| ¹H NMR | Butyl-CH₃: ~0.9 ppm (triplet)Butyl-CH₂ (next to CH₃): ~1.4 ppm (multiplet)Butyl-CH₂ (middle): ~1.7 ppm (multiplet)Butyl-CH₂ (next to N): ~2.9 ppm (multiplet)Cyclopentyl-CH (next to N): ~3.5 ppm (multiplet)Cyclopentyl-CH₂ (adjacent to CH-N): ~1.8-2.0 ppm (multiplet)Cyclopentyl-CH₂ (far from N): ~1.6-1.7 ppm (multiplet)[1] |

| ¹³C NMR | Butyl-CH₃: ~14 ppmButyl-CH₂ (next to CH₃): ~20 ppmButyl-CH₂ (middle): ~28 ppmButyl-CH₂ (next to N): ~48 ppmCyclopentyl-CH (next to N): ~65 ppmCyclopentyl-CH₂ (adjacent to CH-N): ~32 ppmCyclopentyl-CH₂ (far from N): ~24 ppm[1] |

| IR Spectroscopy | N-H+ Stretch (broad): 2800-3000 cm⁻¹C-N Stretch: 1150-1250 cm⁻¹[1] |

Experimental Protocols

The primary route for the synthesis of this compound is the reductive amination of cyclopentanone with n-butylamine, followed by the formation of the hydrochloride salt.[1]

Synthesis of N-butylcyclopentanamine

This procedure involves a one-pot reaction where cyclopentanone and n-butylamine react to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Detailed Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with cyclopentanone (1.0 eq) and n-butylamine (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-butylcyclopentanimine intermediate.

-

Reduction: A reducing agent is then added portion-wise to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[1]

-

Using Sodium Borohydride: NaBH₄ (1.5-2.0 eq) is added slowly at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Using Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus with a Pd/C catalyst (5-10 mol%) and subjected to a hydrogen atmosphere (typically 50 psi) until the reaction is complete, as monitored by TLC or GC-MS.

-

-

Work-up: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude N-butylcyclopentanamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Formation of this compound

The purified N-butylcyclopentanamine is converted to its hydrochloride salt to improve its stability and handling properties.[1]

Detailed Experimental Protocol:

-

Salt Formation: The purified N-butylcyclopentanamine is dissolved in a suitable organic solvent such as diethyl ether or ethyl acetate.[1] A solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise with stirring until the precipitation of a white solid is complete.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear and logical progression of chemical transformations.

Applications in Research and Development

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules.[1] Its structural features are of interest in the following areas:

-

Medicinal Chemistry: The N-butylcyclopentanamine scaffold can be incorporated into larger molecules designed to interact with biological targets.[1] The lipophilic nature of the butyl and cyclopentyl groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Agrochemical Research: Similar to its role in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel pesticides and herbicides.[1] The molecular structure can be modified to optimize activity against specific agricultural pests or weeds.

Currently, there is limited publicly available information on specific biological signaling pathways directly modulated by this compound itself. Its role is primarily that of an intermediate in the discovery and development of new active compounds.

Safety and Handling

Specific safety data for this compound is not widely available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and accessible chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While a comprehensive experimental characterization is not yet fully documented in the literature, its synthesis is straightforward. This technical guide provides a foundational understanding of its properties and synthesis, which will be beneficial for researchers and scientists looking to utilize this compound in their synthetic endeavors. Further research into its specific biological activities and the properties of its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of N-butylcyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for N-butylcyclopentanamine hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. The document outlines the core chemical reactions, provides representative experimental protocols, and presents the data in a structured format for ease of reference and comparison by researchers and professionals in the field of drug development.

Introduction

This compound is a secondary amine salt that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Its structure, combining a flexible butyl chain with a conformationally restricted cyclopentyl group, makes it an attractive scaffold for modulating the physicochemical properties of drug candidates. The hydrochloride salt form enhances its stability and solubility, facilitating its handling and use in various synthetic applications.[1]

The most direct and common method for the synthesis of N-butylcyclopentanamine is through the reductive amination of cyclopentanone with n-butylamine.[1] This is typically followed by the conversion of the resulting free base into its hydrochloride salt.

Primary Synthesis Pathway: Reductive Amination

The synthesis of this compound is predominantly achieved through a two-step process:

-

Reductive Amination: The reaction of cyclopentanone with n-butylamine to form the secondary amine, N-butylcyclopentanamine.

-

Salt Formation: The subsequent reaction of the amine with hydrochloric acid to yield the stable hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Reductive Amination: Key Methodologies

Reductive amination involves the formation of an imine intermediate from the reaction of a carbonyl compound (cyclopentanone) and an amine (n-butylamine), which is then reduced in situ to the desired amine. Several reducing agents can be employed for this transformation, each with its own advantages and specific reaction conditions.

The logical relationship between the reactants and the choice of reducing agent leading to the product is depicted below:

Experimental Protocols

Step 1: Synthesis of N-butylcyclopentanamine via Reductive Amination

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Cyclopentanone | 84.12 | 8.41 | 0.10 |

| n-Butylamine | 73.14 | 8.05 | 0.11 |

| Sodium triacetoxyborohydride | 211.94 | 25.43 | 0.12 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate | 142.04 | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (8.41 g, 0.10 mol) and dichloromethane (200 mL).

-

Add n-butylamine (8.05 g, 0.11 mol) to the solution at room temperature.

-

Stir the mixture for 30 minutes to allow for the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (25.43 g, 0.12 mol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude N-butylcyclopentanamine as an oil.

Expected Yield: ~85-95%

Step 2: Formation of this compound

Materials and Reagents:

| Reagent | Concentration | Quantity |

| Crude N-butylcyclopentanamine | - | ~0.10 mol |

| Diethyl ether (anhydrous) | - | 200 mL |

| Hydrogen chloride solution in diethyl ether | 2.0 M | ~55 mL |

Procedure:

-

Dissolve the crude N-butylcyclopentanamine from Step 1 in anhydrous diethyl ether (200 mL) in a flask.

-

Cool the solution in an ice bath.

-

Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (~55 mL, 0.11 mol) to the stirred amine solution.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.

Expected Yield: >95% (for the salt formation step)

Data Presentation

The following table summarizes the key quantitative data for the representative synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Cyclopentanone | 8.41 g (0.10 mol) |

| n-Butylamine | 8.05 g (0.11 mol) |

| Reducing Agent | |

| Sodium triacetoxyborohydride | 25.43 g (0.12 mol) |

| Product | |

| Molecular Formula | C₉H₂₀ClN |

| Molecular Weight | 177.72 g/mol |

| Appearance | White to off-white solid |

| Reaction Conditions | |

| Solvent | Dichloromethane, Diethyl ether |

| Temperature | Room temperature (amination), 0 °C (salt formation) |

| Reaction Time | 12-18 hours (amination) |

| Yield | |

| Overall Yield (calculated) | ~80-90% |

Conclusion

The synthesis of this compound is a robust and high-yielding process that relies on the well-established reductive amination reaction. The choice of a mild reducing agent such as sodium triacetoxyborohydride offers excellent functional group tolerance and operational simplicity. The subsequent conversion to the hydrochloride salt provides a stable and easy-to-handle final product. This technical guide provides researchers and drug development professionals with the necessary information to confidently synthesize this valuable chemical intermediate for their research and development endeavors.

References

N-butylcyclopentanamine hydrochloride molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylcyclopentanamine hydrochloride is a secondary amine salt with potential applications as a building block in medicinal chemistry and materials science. Its structure, combining a flexible butyl group with a conformationally restricted cyclopentane ring, makes it an interesting scaffold for the synthesis of novel compounds with specific physicochemical and biological properties. This document provides a comprehensive overview of its molecular structure, formula, and key physicochemical properties. Detailed experimental protocols for its synthesis via reductive amination and subsequent analytical characterization are also presented.

Molecular Structure and Formula

This compound is the hydrochloride salt of N-butylcyclopentanamine. The chemical structure consists of a cyclopentyl ring and a butyl group attached to a central nitrogen atom, which is protonated and associated with a chloride ion.

Molecular Formula: C₉H₂₀ClN or C₉H₁₉N·HCl

Molecular Weight: 177.71 g/mol [1]

CAS Number: 1049750-21-1[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that some of the data presented is predicted from computational models due to the limited availability of experimentally determined values in published literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ClN | |

| Molecular Weight | 177.71 g/mol | [1] |

| Monoisotopic Mass | 177.128427 Da | PubChem (Predicted) |

| XlogP | 2.3 | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | The hydrochloride form enhances solubility in certain solvents.[1] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 142.15903 | 134.4 |

| [M+Na]⁺ | 164.14097 | 138.7 |

| [M-H]⁻ | 140.14447 | 136.9 |

| [M+NH₄]⁺ | 159.18557 | 157.3 |

| [M+K]⁺ | 180.11491 | 137.5 |

| Data sourced from PubChem and calculated using CCSbase.[2] |

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Cyclopentyl-CH-N | ~3.0 - 3.5 | Multiplet | ~7-9 |

| Butyl-CH₂-N | ~2.8 - 3.2 | Triplet | ~7.5 |

| Cyclopentyl-CH₂ (adjacent to CH-N) | ~1.8 - 2.1 | Multiplet | ~7-9 |

| Cyclopentyl-CH₂ (other) | ~1.5 - 1.8 | Multiplet | ~7-9 |

| Butyl-CH₂ (adjacent to CH₂-N) | ~1.6 - 1.9 | Sextet | ~7.5 |

| Butyl-CH₂ (adjacent to CH₃) | ~1.3 - 1.6 | Sextet | ~7.5 |

| Butyl-CH₃ | ~0.9 - 1.1 | Triplet | ~7.5 |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Cyclopentyl-CH-N | ~60 - 65 |

| Butyl-CH₂-N | ~45 - 50 |

| Cyclopentyl-CH₂ (adjacent to CH-N) | ~30 - 35 |

| Cyclopentyl-CH₂ (other) | ~22 - 27 |

| Butyl-CH₂ (adjacent to CH₂-N) | ~28 - 33 |

| Butyl-CH₂ (adjacent to CH₃) | ~19 - 24 |

| Butyl-CH₃ | ~12 - 16 |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is a two-step process involving the reductive amination of cyclopentanone with n-butylamine, followed by the formation of the hydrochloride salt.[3]

Synthesis of N-butylcyclopentanamine

This procedure is based on general protocols for reductive amination using sodium borohydride as the reducing agent.

Materials:

-

Cyclopentanone

-

n-Butylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 eq) and n-butylamine (1.0 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of a 1 M aqueous solution of sodium hydroxide.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-butylcyclopentanamine.

Formation of this compound

Procedure:

-

Dissolve the crude N-butylcyclopentanamine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization:

-

NMR Spectroscopy: To confirm the structure of the final product.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point Analysis: To assess the purity of the compound.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

References

In-Depth Technical Guide: Characterization of N-butylcyclopentanamine hydrochloride (CAS Number 1049750-21-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylcyclopentanamine hydrochloride, with CAS number 1049750-21-1, is a secondary amine hydrochloride salt. This compound serves as a versatile chemical building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a combination of a flexible n-butyl group and a conformationally restricted cyclopentyl moiety, makes it an interesting scaffold for the development of novel bioactive molecules. The hydrochloride salt form generally confers improved stability and solubility in aqueous media compared to the free base. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, based on available data and established chemical principles.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and predicted spectral data for this compound. It is important to note that much of the available data is predicted and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1049750-21-1 | - |

| Molecular Formula | C₉H₂₀ClN | [1] |

| Molecular Weight | 177.71 g/mol | [1] |

| Canonical SMILES | CCCCNC1CCCC1.Cl | [2] |

| InChIKey | PQIAXFNFHZJYDW-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥97% (commercial sources) | [2] |

| Exact Mass | 177.12843 | [2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Signals corresponding to the n-butyl and cyclopentyl protons. |

| ¹³C NMR | Resonances for the nine carbon atoms of the n-butyl and cyclopentyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₉H₁₉N) and fragmentation patterns characteristic of the structure. |

Synthesis

The primary route for the synthesis of this compound is a two-step process involving the formation of the N-butylcyclopentanamine free base via reductive amination, followed by conversion to the hydrochloride salt.

Experimental Protocol: Reductive Amination and Hydrochloride Salt Formation

This protocol is a representative procedure based on general methods for reductive amination.

Step 1: Synthesis of N-butylcyclopentanamine (Free Base)

-

To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add n-butylamine (1.0-1.2 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude N-butylcyclopentanamine.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Step 2: Formation of this compound

-

The purified N-butylcyclopentanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a white to off-white solid.

Potential Biological Activities and Signaling Pathways

While there is no specific biological data available for this compound, the cyclopentylamine scaffold is present in various biologically active molecules. This suggests potential areas of investigation for this compound and its derivatives.

Central Nervous System (CNS) Activity

Cyclopentylamine derivatives have been explored for their potential in treating CNS disorders. For instance, some derivatives have been investigated as dual antagonists for the neurokinin-1 (NK1) receptor and inhibitors of the serotonin reuptake transporter (SERT).[3] Inhibition of both targets has been proposed as a therapeutic strategy for depression and other mood disorders. The lipophilic nature of the n-butyl and cyclopentyl groups in this compound may facilitate crossing the blood-brain barrier, a key requirement for CNS-acting drugs.[4]

Enzyme Inhibition

The secondary amine functionality of N-butylcyclopentanamine allows for its incorporation into larger molecules designed to interact with the active sites of enzymes. For example, N-alkyl amine derivatives have been investigated as inhibitors of various enzymes.[3] The cyclopentyl group can provide a rigid anchor to orient the molecule within a binding pocket, while the n-butyl chain can engage in hydrophobic interactions.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Areas of Biological Investigation

Caption: Potential biological investigation areas for this compound.

Conclusion

This compound (CAS 1049750-21-1) is a readily accessible chemical intermediate with potential for use in the discovery of new therapeutic agents and agrochemicals. While specific experimental data for this compound is limited in the public domain, its synthesis can be reliably achieved through established reductive amination protocols. The structural motifs present in this compound suggest that its derivatives may exhibit interesting biological activities, particularly in the areas of CNS disorders and enzyme inhibition. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 2. This compound,1049750-21-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. Convenient synthesis and evaluation of enzyme inhibitory activity of several N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Uncharted Territory: A Technical Guide to the Prospective Biological Activity of N-Butylcyclopentanamine Derivatives

Foreword for Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This technical guide addresses the biological activity of N-butylcyclopentanamine derivatives. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific research dedicated to this particular class of compounds. Therefore, this document serves a dual purpose: it transparently acknowledges the existing knowledge gap while providing a foundational framework for future research.

By examining structurally analogous compounds, such as other N-alkylated cyclic amines and aminocyclopentane derivatives, this guide offers insights into potential biological activities, relevant experimental protocols, and logical workflows for investigation. The information presented herein is intended to be a starting point for researchers, providing a structured approach to pioneering the study of N-butylcyclopentanamine derivatives.

Landscape of N-Alkylated Cyclic Amine Biological Activity

While direct data on N-butylcyclopentanamine derivatives is sparse, the broader class of N-alkylated cyclic amines exhibits a wide range of biological activities. Research into analogous structures, such as derivatives of cyclopropane, cyclohexane, and piperidine, offers valuable insights into the potential pharmacological profile of N-butylcyclopentanamine derivatives.

Notably, these related compounds have been investigated for their effects on the central nervous system, particularly as inhibitors of monoamine transporters. For instance, various N-substituted tropane analogs have been shown to have a high binding affinity for the dopamine transporter (DAT). This suggests that N-butylcyclopentanamine derivatives could potentially modulate dopaminergic neurotransmission, a pathway implicated in numerous neurological and psychiatric disorders.

Furthermore, aminocyclopentane derivatives have been explored as potential antibacterial agents. For example, cyclopentane-based analogs of muraymycin have been synthesized and evaluated for their ability to inhibit MraY, an essential enzyme in bacterial peptidoglycan biosynthesis[1]. This line of research indicates a potential avenue for developing N-butylcyclopentanamine derivatives as novel antimicrobial agents.

Quantitative Data for Structurally Analogous Compounds

To provide a quantitative perspective, the following tables summarize the biological activity of structurally related cyclic amine derivatives. It is crucial to interpret this data with the understanding that these are not N-butylcyclopentanamine derivatives, and the activity of the target compounds may vary significantly.

Table 1: Dopamine Transporter (DAT) Binding Affinities of N-Substituted Tropane Analogs

| Compound Reference | N-Substituent | DAT Binding Affinity (Ki, nM) |

| 8d | Benzyl | 82.2 |

| 7a | 3-Phenyl-n-propyl | 8.51 |

| 7c | 4-Phenyl-n-butyl | 8.51 |

Data extracted from a study on N-substituted 3α-(diphenylmethoxy)tropane analogs, demonstrating that the nature and length of the N-alkyl substituent can significantly influence DAT binding affinity.

Table 2: Antibacterial Activity of a Cyclopentane-Based Muraymycin Analog

| Compound Reference | Target | Organism | Activity |

| JH-MR-23 (20) | MraY | Staphylococcus aureus | Antibacterial Efficacy Shown |

This data highlights the potential for cyclopentane-containing structures to exhibit antibacterial properties by targeting essential bacterial enzymes.[1]

Experimental Protocols for the Synthesis and Evaluation of N-Alkyl Cyclic Amines

The following methodologies, adapted from studies on analogous compounds, provide a robust starting point for the synthesis and biological evaluation of novel N-butylcyclopentanamine derivatives.

General Synthesis of N-Butylcyclopentanamine Derivatives

A common method for the synthesis of N-alkylated amines is reductive amination. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Protocol for Reductive Amination:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add n-butylamine (1.1 eq) to the solution.

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-butylcyclopentanamine.

Further derivatization can be achieved by modifying the cyclopentane ring or the butyl chain through standard organic chemistry techniques.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol is designed to assess the affinity of synthesized compounds for the dopamine transporter.

Protocol:

-

Tissue Preparation: Utilize rat striatal tissue homogenates or cell lines stably expressing the human dopamine transporter (hDAT).

-

Radioligand: Use a suitable radioligand, such as [³H]WIN 35,428, to label the DAT.

-

Competition Assay: Incubate the prepared tissue or cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (N-butylcyclopentanamine derivative).

-

Incubation: Allow the binding to reach equilibrium (e.g., 2 hours at 4°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Protocol:

-

Bacterial Strains: Select a panel of relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Culture Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

-

Compound Dilution: Prepare a serial dilution of the N-butylcyclopentanamine derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Research Workflow

To effectively investigate the biological activity of N-butylcyclopentanamine derivatives, a structured experimental workflow is essential. The following diagram illustrates a logical progression from synthesis to in-depth biological characterization.

Caption: A generalized workflow for the synthesis and biological evaluation of N-butylcyclopentanamine derivatives.

Future Directions and Conclusion

The field of N-butylcyclopentanamine derivatives represents a promising yet underexplored area of medicinal chemistry. The structural similarity to compounds with known biological activities, particularly as dopamine transporter inhibitors and antimicrobial agents, provides a strong rationale for their investigation.

This technical guide, while highlighting the current lack of specific data, furnishes researchers with a comprehensive toolkit to initiate studies in this domain. The provided experimental protocols and logical workflow are designed to be adaptable and serve as a blueprint for the systematic evaluation of this novel class of compounds. Through rigorous synthesis, screening, and characterization, the therapeutic potential of N-butylcyclopentanamine derivatives can be thoroughly elucidated, potentially leading to the discovery of new lead compounds for drug development.

References

Navigating the Chemical Landscape of N-butylcyclopentanamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylcyclopentanamine hydrochloride is a secondary amine that, while not having a well-documented, specific mechanism of action in a biological context, serves as a crucial and versatile building block in the realms of medicinal chemistry and synthetic organic chemistry. Its unique structural combination of a lipophilic n-butyl group and a conformationally restricted cyclopentane ring makes it an attractive scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications as a precursor in drug discovery and other research areas. Due to a lack of available public research on its specific biological activities, this document will focus on its utility as a chemical reagent rather than a therapeutic agent with a known mechanism of action.

Chemical Properties and Structural Features

This compound is the hydrochloride salt of N-butylcyclopentanamine. The salt formation enhances its stability and solubility in certain solvents, making it easier to handle and store.[1] The core structure features a secondary amine, a flexible n-butyl chain, and a rigid cyclopentyl group. This combination of flexible and rigid components can be advantageous in designing molecules that fit into specific binding pockets of biological targets.

Physicochemical Properties:

While extensive quantitative biological data is not publicly available, the following table summarizes some of its known chemical identifiers.

| Property | Value | Source |

| Molecular Formula | C9H19N | PubChem |

| InChIKey | IDSLZDNFOXAOHR-UHFFFAOYSA-N | PubChem |

| Monoisotopic Mass | 141.15175 Da | PubChem |

| XlogP (predicted) | 2.3 | PubChem |

Synthesis of this compound

The primary and most common method for synthesizing N-butylcyclopentanamine is through the reductive amination of cyclopentanone with n-butylamine. This is a robust and high-yielding reaction that can be carried out in a one-pot synthesis.

Experimental Protocol: Reductive Amination

Materials:

-

Cyclopentanone

-

n-Butylamine

-

Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

-

Solvent (e.g., methanol, dichloromethane)

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Dissolve cyclopentanone and n-butylamine in an appropriate solvent.

-

The mixture is stirred, often at room temperature, to facilitate the formation of the intermediate imine.

-

The reducing agent is added portion-wise to the reaction mixture to reduce the imine to the secondary amine, N-butylcyclopentanamine.

-

The reaction is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

-

To form the hydrochloride salt, the purified N-butylcyclopentanamine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid is added, leading to the precipitation of this compound.

-

The salt is then collected by filtration and dried.

Synthesis Workflow Diagram

Caption: Reductive amination synthesis of N-butylcyclopentanamine HCl.

Potential Applications in Research and Development

The utility of this compound lies in its role as a versatile chemical building block for the synthesis of more complex molecules with potential biological activity.

Medicinal Chemistry

The N-butylcyclopentanamine scaffold can be incorporated into larger molecules designed to interact with biological targets such as enzymes and receptors.[1] The lipophilic nature of the butyl and cyclopentyl groups can enhance membrane permeability, a desirable property for drug candidates.[1] While specific drug candidates containing this exact fragment are not widely reported in public literature, related cyclopentylamine derivatives have been utilized in the development of kinase inhibitors for oncology research.[1]

Agrochemical Research

Similar to its application in pharmaceuticals, this compound can serve as a starting material for the synthesis of novel pesticides and herbicides. The lipophilicity conferred by the alkyl and cycloalkyl groups can be crucial for the efficacy of agrochemicals by facilitating their penetration of biological membranes.[1]

Chemical Probe Synthesis

The secondary amine functionality of N-butylcyclopentanamine provides a reactive handle for the attachment of reporter molecules, such as fluorophores or affinity tags. This allows for the creation of chemical probes to study biomolecular interactions.

Caption: Workflow for synthesizing a chemical probe from N-butylcyclopentanamine.

Conclusion

While this compound does not have a defined mechanism of action of its own in the current body of scientific literature, its value as a synthetic intermediate is clear. Its straightforward synthesis and the presence of a reactive secondary amine make it a readily available and versatile building block for creating diverse and complex molecules. For researchers in drug discovery and agrochemical development, this compound represents a valuable starting point for exploring new chemical space in the pursuit of novel bioactive compounds. Future research may yet uncover direct biological activities of this compound, but for now, its primary role remains that of a foundational element in synthetic chemistry.

References

Theoretical Monoisotopic Mass of the N-butylcyclopentanamine Cation: A Technical Guide

This document provides a detailed calculation of the theoretical monoisotopic mass of the N-butylcyclopentanamine cation. This information is crucial for researchers and scientists engaged in mass spectrometry-based analyses within the fields of pharmacology and drug development.

Determination of Chemical Formula

N-butylcyclopentanamine consists of a cyclopentyl group attached to a butylamine. The chemical formula is determined as follows:

-

Cyclopentyl group: C₅H₉

-

n-Butyl group: C₄H₉

-

Amine group: NH

Combining these components gives the chemical formula for the neutral molecule: C₉H₁₉N .

The N-butylcyclopentanamine cation is formed by the protonation of the amine group, resulting in the chemical formula: C₉H₁₉NH⁺ .

Calculation of Theoretical Monoisotopic Mass

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element.

Table 1: Monoisotopic Masses of Constituent Elements

| Element | Isotope | Monoisotopic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

| Proton | p⁺ | 1.007276[1][2] |

Experimental Protocol: Calculation of Theoretical Monoisotopic Mass

The theoretical monoisotopic mass of the neutral N-butylcyclopentanamine molecule is calculated by summing the monoisotopic masses of its constituent atoms.

-

Carbon: 9 atoms * 12.000000 Da/atom = 108.000000 Da

-

Hydrogen: 19 atoms * 1.007825 Da/atom = 19.148675 Da

-

Nitrogen: 1 atom * 14.003074 Da/atom = 14.003074 Da

The theoretical monoisotopic mass of the N-butylcyclopentanamine cation is then determined by adding the mass of a proton to the mass of the neutral molecule.

Table 2: Calculation of Theoretical Monoisotopic Mass

| Species | Formula | Calculation | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule | C₉H₁₉N | (9 * 12.000000) + (19 * 1.007825) + (1 * 14.003074) | 141.151749 |

| Cation | C₉H₁₉NH⁺ | 141.151749 + 1.007276 | 142.159025 |

Visualization of Protonation

The following diagram illustrates the logical relationship between the neutral N-butylcyclopentanamine molecule, a proton, and the resulting cation.

References

N-Butylcyclopentanamine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-butylcyclopentanamine hydrochloride, a versatile secondary amine building block relevant in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this document presents a framework of expected properties and detailed experimental protocols for their determination. The quantitative data herein is illustrative, based on the general characteristics of similar alkyl-cycloalkanamine hydrochlorides, and serves as a practical guide for researchers.

Physicochemical Properties

This compound is the salt form of the free base, N-butylcyclopentanamine. The hydrochloride salt is generally a white to off-white solid. The protonation of the secondary amine to form the hydrochloride salt significantly influences its physical and chemical characteristics, most notably increasing its polarity and, consequently, its aqueous solubility while often enhancing its chemical stability and handling properties.[1]

Solubility Profile

The hydrochloride form of N-butylcyclopentanamine is anticipated to exhibit significantly higher solubility in polar protic solvents, such as water and ethanol, compared to its free base form. Conversely, its solubility in non-polar organic solvents is expected to be limited. The table below provides illustrative solubility data for this compound in a range of common laboratory solvents at ambient temperature.

Table 1: Illustrative Solubility of this compound

| Solvent | Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | > 100 |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | > 100 |

| Ethanol | Polar Protic | 25 - 50 |

| Methanol | Polar Protic | 50 - 100 |

| Dichloromethane (DCM) | Chlorinated | < 1 |

| Diethyl Ether | Ether | < 0.1 |

| Hexanes | Non-polar | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

Stability Profile

The stability of this compound is a critical parameter for its storage and use in various applications. As a salt of a strong acid and a moderately strong base, it is expected to be relatively stable under normal storage conditions (room temperature, protected from light and moisture). Degradation pathways for similar amine hydrochlorides can include oxidation and, under certain conditions, degradation at elevated temperatures.

Table 2: Illustrative Stability of this compound (Solid State) under ICH Conditions

| Condition | Duration | Expected Purity (%) |

| 25°C / 60% RH | 12 Months | > 99.0 |

| 40°C / 75% RH | 6 Months | > 98.5 |

| Photostability (ICH Q1B) | 1.2 million lux hours | > 99.0 |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination using the widely accepted shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered sample with the dissolution medium to a suitable concentration for analysis. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Determination of Chemical Stability (ICH Guideline Approach)

This protocol outlines a solid-state stability study based on the International Council for Harmonisation (ICH) guidelines.

-

Sample Preparation: Place a accurately weighed amount of this compound into vials suitable for stability testing (e.g., clear and amber glass vials).

-

Storage Conditions: Store the vials in calibrated stability chambers under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[2][3]

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[2]

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. The method should be validated to separate the parent compound from any potential degradants.

-

Data Evaluation: Evaluate the change in purity over time and identify any significant degradation products. The stability profile is established based on these results.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like this compound.

Hypothetical Signaling Pathway Modulation

Given that N-butylcyclopentanamine is a scaffold used in medicinal chemistry, it could potentially be elaborated into molecules that modulate various signaling pathways. The diagram below illustrates a hypothetical G-protein coupled receptor (GPCR) signaling pathway that could be a target for such a molecule.

References

Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentanamine scaffold, a five-membered carbocyclic ring bearing an amine group, represents a cornerstone in modern chemical and pharmaceutical research. Its unique conformational characteristics and synthetic versatility have established it as a privileged structure in drug discovery and a valuable building block in agrochemicals and asymmetric catalysis. This technical guide provides an in-depth exploration of the diverse research applications of cyclopentanamine and its derivatives. It covers their critical roles as enzyme inhibitors, antimicrobial and anticancer agents, and as chiral ligands for enantioselective synthesis. This document consolidates quantitative biological activity data, details key experimental protocols, and presents visual diagrams of significant pathways and workflows to serve as a comprehensive resource for professionals in the field.

Applications in Medicinal Chemistry

The cyclopentane ring is a versatile and valuable motif in medicinal chemistry, offering a desirable balance of rigidity and flexibility that influences biological target engagement.[1] Cyclopentanamine derivatives are integral to the development of a wide array of therapeutic agents, acting as key intermediates and pharmacologically active compounds.[2][3]

Enzyme Inhibition

Cyclopentanamine derivatives have been successfully designed as potent and selective inhibitors for several classes of enzymes implicated in a range of diseases.

-

Neuraminidase Inhibitors: In the fight against influenza, novel cyclopentane derivatives have emerged as potent inhibitors of the viral neuraminidase enzyme.[4] Compounds like BCX-1812 (RWJ-270201) show inhibitory concentrations (IC₅₀) comparable to established drugs like Zanamivir and Oseltamivir, effectively blocking viral release from infected cells.[1][5] These inhibitors, structurally distinct from sialic acid, demonstrate strong and selective effects against both influenza A and B virus strains.[1]

-

MraY Inhibitors: As antibiotic resistance becomes a global health crisis, new targets are essential. The bacterial enzyme MraY, crucial for peptidoglycan biosynthesis, is a promising target.[6] Cyclopentane-based analogs of the natural antibiotic muraymycin have been synthesized to inhibit MraY. These analogs, while synthetically more accessible than their parent compounds, show dose-dependent inhibition of MraY and antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus.[6]

-

11β-HSD1 Inhibitors: 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic disorders.[7] Certain derivatives exhibit IC₅₀ values in the nanomolar range, demonstrating high potency and selectivity.[7]

-

Other Enzymes: The cyclopentanamine scaffold has also been utilized to develop inhibitors for dipeptidyl peptidase-IV (DPP-IV), implicated in anti-inflammatory effects, as well as glycosidases and cysteine proteinases.[5][8][9]

Antimicrobial and Anticancer Agents

The structural features of cyclopentanamine derivatives make them effective scaffolds for antimicrobial and anticancer drugs.

-

Antimicrobial Activity: Cyclopentenone derivatives, which can be synthesized from biomass, have shown significant antimicrobial activity.[10] Notably, an oxime ether derivative of a trans-diamino-cyclopentenone exhibited remarkable activity against Gram-positive bacteria, including resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE).[10] Furthermore, cyclopentane-based muraymycin analogs show direct antibacterial effects.[6]

-

Anticancer Activity: Researchers have designed and synthesized cyclopentane-fused anthraquinone derivatives as novel analogs of anthracyclines (e.g., doxorubicin) with enhanced antitumor efficacy.[11] These compounds show potent antiproliferative activity against various tumor cell lines, including those with multidrug resistance, by interacting with DNA and topoisomerase 1 and inducing cytotoxicity through lysosomal pathways.[11] Carbohydrate-cyclopamine conjugates, where cyclopamine contains a cyclopentane-like fused ring system, have also shown improved activity against lung cancer cells.

Applications in Agrochemicals

Cyclopentanamine and its precursors are vital intermediates in the synthesis of modern agrochemicals, contributing to crop protection and food security.

-

Fungicides: Cyclopentylamine is a key intermediate in the production of the fungicide pencycuron.[12] Pencycuron is a non-systemic, protective fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp. in crops such as potatoes and rice.[6][13]

-

Herbicides: The compound also serves as a starting material for the synthesis of various herbicides, highlighting its versatility in the agrochemical industry.[5][14]

Applications in Asymmetric Catalysis

Beyond biological applications, the cyclopentane framework is crucial in the field of stereoselective synthesis. Specifically, trans-cyclopentane-1,2-diamine is a highly effective chiral ligand in asymmetric catalysis.[13] Its C2-symmetry is advantageous for inducing chirality. When coordinated with transition metals like copper (Cu) or titanium (Ti), it forms stable complexes that create a chiral environment, forcing substrates to approach the metal center from a specific direction.[13] This steric control leads to the preferential formation of one enantiomer of the product, which is critical in synthesizing complex, biologically active compounds.[13] These ligand-metal complexes are effective catalysts for reactions such as asymmetric Henry (nitroaldol) reactions and carbon-heteroatom bond formation.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for various cyclopentanamine derivatives, showcasing their potency in different applications.

Table 1: MraY Inhibition by Cyclopentane-Based Muraymycin Analogs

| Compound ID | Description | MraY IC₅₀ (μM) | Antibacterial Activity |

|---|---|---|---|

| JH-MR-21 (10) | Cyclopentane analog without lipophilic side chain | 340 ± 42 | Not Reported |

| JH-MR-22 (11) | Cyclopentane analog without lipophilic side chain | 500 ± 69 | Not Reported |

| JH-MR-23 (20) | Cyclopentane analog with lipophilic side chain | 75 ± 9 | Effective against S. aureus |

Data sourced from reference[6].

Table 2: Neuraminidase Inhibition by Cyclopentane Derivatives

| Compound Class | Influenza Type | IC₅₀ Range (µM) |

|---|---|---|

| N-substituted amides | Neuraminidase A | 0.015 - 0.080 |

| N-substituted amides | Neuraminidase B | 3.0 - 9.2 |

| BCX-1812 (RWJ-270201) & Analogs | Influenza A strains | 0.09 - 1.4 (nM) |

| BCX-1812 (RWJ-270201) & Analogs | Influenza B strains | 0.82 - 10.8 (nM) |

Data sourced from references[1][13].

Table 3: 11β-HSD1 Inhibition by 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

| Compound ID | Substituent at Position 5 | 11β-HSD1 IC₅₀ (µM) |

|---|---|---|

| 3d | Isopropyl | 0.46 |

| 3g | p-bromophenyl | 0.18 |

| 3h | Spiro-cyclohexane | 0.07 |

| 3i | Cyclobutane | 1.55 |

Data sourced from reference[7].

Table 4: Antimicrobial Activity of Functionalized Cyclopentenones

| Compound Class | Organism | MIC Range (µg/mL) |

|---|---|---|

| Aryl amine DCPs (6-9) | S. aureus | 3.91 - 7.81 |

| Aryl amine DCPs (6-9) | S. cerevisiae | 31.2 - 62.5 |

| Oxime Ether (20) | MRSA | 0.976 |

| Oxime Ether (20) | VRE | 3.91 |

Data sourced from reference[10]. DCP = trans-diamino-cyclopentenone.

Key Experimental Protocols

This section provides detailed methodologies for representative syntheses and assays involving cyclopentanamine compounds.

Protocol 1: Synthesis of Cyclopentylamine via Reductive Amination of Cyclopentanone

This protocol describes the synthesis of the parent compound, cyclopentylamine, from cyclopentanone.

Materials:

-

Cyclopentanone

-

Ammonia (NH₃) in methanol

-

Raney Nickel (Ra-Ni) or Ruthenium on Niobium Pentoxide (Ru/Nb₂O₅) catalyst

-

Hydrogen (H₂) gas

-

Methanol (solvent)

-

High-pressure autoclave reactor (e.g., Parr autoclave)

Procedure:

-

Reactor Setup: Charge the high-pressure autoclave with cyclopentanone, a methanolic solution of ammonia, and the chosen catalyst (e.g., Ru/Nb₂O₅-L).[5][7]

-

Purging: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas to ensure an inert atmosphere.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to 2.0 MPa. Begin stirring and heat the reaction mixture to the desired temperature (e.g., 150-200°C).[12]

-

Monitoring: Maintain the reaction under these conditions for a specified duration (e.g., 2-8 hours). The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC) to observe the consumption of cyclopentanone and the formation of cyclopentylamine.[5] The primary intermediate is N-cyclopentyliminocyclopentane.[5]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purification: Filter the reaction mixture to remove the catalyst. The filtrate, containing cyclopentylamine, can be purified by fractional distillation under atmospheric pressure to yield the final product as a colorless liquid.[12]

Protocol 2: Asymmetric Henry Reaction Using a Cu(II)-Diamine Complex

This protocol details the enantioselective synthesis of a β-nitro alcohol using a chiral catalyst derived from a cyclopentanamine analog (trans-cyclohexane-1,2-diamine is used here as a representative example).[12]

Materials:

-

Chiral Ligand (e.g., bis(trans-cyclohexane-1,2-diamine) derivative)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Nitromethane

-

Dry ethanol (solvent)

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Catalyst Formation (In Situ): In a reaction vessel, dissolve the chiral diamine ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in dry ethanol (4.0 mL). Stir the solution at room temperature for 15-60 minutes to allow for the formation of the blue copper(II)-ligand complex.[10][12]

-

Reactant Addition: Cool the reaction mixture to 0°C in an ice bath.

-

Add the aldehyde (0.5 mmol) to the cooled solution, followed by the addition of nitromethane (2.0 mmol).[12]

-

Reaction: Stir the reaction mixture at 0°C for the specified time (e.g., 48-72 hours).[12]

-

Isolation: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.

-

Purification and Analysis: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate mixture (e.g., 4:1 v/v) as the eluent to isolate the β-nitro alcohol product.[12]

-

Determine the enantiomeric excess (e.e.) of the product using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase column.[12]

Protocol 3: UMP-Glo™ Glycosyltransferase Assay for MraY Inhibition

This protocol describes a bioluminescent assay to measure the inhibitory activity of cyclopentanamine analogs against MraY, which releases UMP as a product.

Materials:

-

Purified MraY enzyme

-

Acceptor substrate (e.g., Lipid I)

-

Donor substrate (UDP-MurNAc-pentapeptide)

-

Cyclopentanamine-based test compounds (inhibitors)

-

UMP-Glo™ Assay Reagent Kit (Promega)

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% Triton X-100)

-

Solid white 96-well or 384-well plates

-

Luminometer

Procedure:

-

Glycosyltransferase Reaction Setup: In a well of a solid white plate, prepare the MraY reaction mixture. This includes the reaction buffer, MraY enzyme, the acceptor substrate, and a specific concentration of the test inhibitor compound (or vehicle control).

-

Initiation: Start the enzymatic reaction by adding the donor substrate, UDP-MurNAc-pentapeptide. The final reaction volume is typically 5-25 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for the enzymatic conversion and production of UMP.

-

UMP Detection: Add an equal volume of the UMP/CMP Detection Reagent to each well. This reagent simultaneously converts the UMP produced into ATP and initiates a luciferase reaction that generates light.[3]

-

Signal Stabilization: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[3]

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of UMP produced.

-

Data Analysis: Correlate the luminescence readings to UMP concentration using a UMP standard curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

Synthesis and Application Overview

The following diagram provides a high-level overview of the synthesis of the core cyclopentanamine structure and its subsequent divergence into major research applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. UMP/CMP-Glo™ Glycosyltransferase Assay [promega.com]

- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]

- 13. promega.com [promega.com]

- 14. Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Reductive Amination of Cyclopentanone with n-Butylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of N-butylcyclopentylamine via reductive amination of cyclopentanone with n-butylamine. The procedure detailed herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring a safe and efficient reaction with high yield. This application note includes a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is fundamental in the synthesis of a vast array of amines, which are crucial intermediates and final products in the pharmaceutical, agrochemical, and materials science industries. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

This application note focuses on the specific reductive amination of cyclopentanone with n-butylamine to yield N-butylcyclopentylamine. We present a protocol that employs sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly advantageous as it is less toxic than other common reagents like sodium cyanoborohydride (NaBH₃CN) and is selective for the reduction of the iminium ion in the presence of the unreacted ketone.[1][2][3] The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE), often with the addition of acetic acid to catalyze the formation of the iminium ion from the ketone.[4][5][6]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the reductive amination of cyclopentanone with n-butylamine based on established protocols for similar ketones.

| Parameter | Value |

| Reactant 1 | Cyclopentanone |

| Reactant 2 | n-Butylamine |

| Reducing Agent | Sodium Triacetoxyborohydride |

| Solvent | 1,2-Dichloroethane (DCE) |

| Catalyst | Acetic Acid |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Expected Yield | 85-95% |

| Product Purity (post-purification) | >98% |

Experimental Protocol

3.1. Materials and Reagents:

-

Cyclopentanone (≥99%)

-

n-Butylamine (≥99%)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)

-

Glacial Acetic Acid (≥99.7%)

-

1,2-Dichloroethane (DCE), anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, addition funnel, separatory funnel)

-

Magnetic stirrer and stir bar

3.2. Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq.).

-

Dissolve the cyclopentanone in anhydrous 1,2-dichloroethane (DCE) (approximately 5 mL per mmol of cyclopentanone).

-

Add n-butylamine (1.0-1.2 eq.) to the solution, followed by the addition of glacial acetic acid (1.0 eq.).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

-

In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may cause a slight exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation to afford the pure N-butylcyclopentylamine.

3.3. Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle with care.

-

1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and contact with skin.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the reductive amination protocol.

Caption: Experimental workflow for the synthesis of N-butylcyclopentylamine.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the chemical transformation and the role of each component in the reaction.

Caption: Logical relationship of reactants and reagents in the reductive amination.

References

- 1. Sodium cyanoborohydride [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). | Semantic Scholar [semanticscholar.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation and N-acylation of secondary amines are cornerstone transformations in modern organic and medicinal chemistry. These reactions provide pathways to construct tertiary amines and tertiary amides, respectively—functional groups that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Secondary amines serve as crucial synthons, and their derivatization through these methods is a key strategy in drug discovery for modulating properties such as potency, selectivity, solubility, and metabolic stability. This document provides an overview of common methodologies, detailed experimental protocols, and comparative data for these essential reactions.

Part 1: N-Alkylation of Secondary Amines

N-alkylation of a secondary amine introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. This transformation is fundamental for building molecular complexity. While direct alkylation with alkyl halides is a classic approach, modern methods like reductive amination and Buchwald-Hartwig amination offer greater control and broader substrate scope, mitigating common issues like over-alkylation.[1]

Key Methodologies

-

Reductive Amination: This is one of the most reliable and widely used methods for preparing tertiary amines from secondary amines.[1] The reaction proceeds via the formation of an iminium ion intermediate from the condensation of a secondary amine with an aldehyde or ketone, which is then reduced in situ. A key advantage is the prevention of over-alkylation, which can be a problem with direct alkylation methods.[1] Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the carbonyl starting material.[2]

-

Direct Alkylation with Alkyl Halides: This traditional SN2 reaction involves treating a secondary amine with an alkyl halide. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. A common challenge is the potential for the resulting tertiary amine to react further with the alkyl halide, forming a quaternary ammonium salt.[3] This can sometimes be controlled by using an excess of the secondary amine.[3] Microwave-assisted protocols can significantly accelerate this reaction.[3][4]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, particularly for synthesizing aryl amines from aryl halides or triflates.[5][6] The development of specialized phosphine ligands has greatly expanded the scope of this reaction, making it a go-to method for constructing complex aniline derivatives found in many pharmaceuticals.[6][7]

Application Notes

In drug development, N-alkylation is pivotal for:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of tertiary amine analogs to probe the steric and electronic requirements of a biological target.

-

Modulating Physicochemical Properties: Introducing specific alkyl groups can fine-tune a drug candidate's lipophilicity, basicity (pKa), and metabolic profile.

-

Accessing Novel Chemical Space: Building complex molecular architectures and scaffolds that are otherwise difficult to synthesize.

Diagrams: N-Alkylation Mechanisms and Workflow

Caption: Mechanism of reductive amination of a secondary amine.

Caption: A typical experimental workflow for reductive amination.

Quantitative Data for N-Alkylation

| Method | Secondary Amine | Alkylating Agent | Catalyst / Reagent | Solvent | Time | Yield (%) | Reference |

| Reductive Amination | p-Toluidine | Piperonal | NaBH(OAc)₃ | Dichloromethane | ~1 hr | 95-96 | [2] |

| Reductive Amination | Various | Aldehydes/Ketones | α-picoline-borane / AcOH | Methanol | 0.5-24 h | 71-98 | [8] |